Azelnidipine

Description

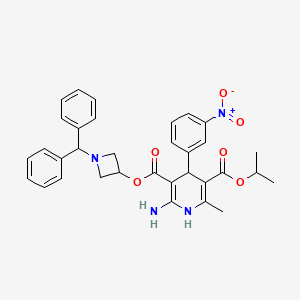

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFQEACEUNWPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020120 | |

| Record name | Azelnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water | |

| Record name | Azelnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

123524-52-7 | |

| Record name | Azelnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123524-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azelnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

193-195 | |

| Record name | Azelnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Pharmacological Mechanisms of Azelnidipine

Calcium Channel Modulation

Azelnidipine's primary mechanism involves the modulation of voltage-dependent calcium channels. patsnap.comspringermedizin.dedrugbank.comnih.gov

Inhibition of L-type Calcium Channels in Vascular Smooth Muscle Cells

This compound inhibits the influx of calcium ions through L-type calcium channels, which are predominantly located in the cell membranes of vascular smooth muscle cells. patsnap.comspringermedizin.dedrugbank.comnih.govmedchemexpress.comnih.govmedchemexpress.com This inhibition reduces the intracellular concentration of calcium. patsnap.com Since calcium is essential for muscle contraction, blocking its entry leads to the relaxation of vascular smooth muscle cells and subsequent vasodilation. patsnap.compatsnap.commedchemexpress.com This vasodilation reduces peripheral vascular resistance, resulting in a decrease in blood pressure. patsnap.compatsnap.com Studies have shown that this compound inhibits voltage-dependent L-type calcium channels in vascular smooth muscle, leading to long-lasting vascular relaxation. nih.gov

Inhibition of T-type Calcium Channels

In addition to L-type calcium channels, this compound also blocks T-type calcium channels. d-nb.infospringermedizin.denih.govnih.govresearchgate.net This dual L-/T-type calcium channel blocking activity differentiates it from some older-generation calcium channel blockers that primarily target L-type channels. springermedizin.denih.govnih.gov

T-type calcium channels are present in both afferent and efferent arterioles in the kidneys. d-nb.infospringermedizin.denih.govnih.govresearchgate.net By blocking these channels, this compound can influence renal hemodynamics. nih.gov While L-type calcium channel blockers may preferentially dilate afferent arterioles, L-/T-type blockers like this compound can dilate both afferent and efferent arterioles, which can help alleviate glomerular hypertension. nih.gov Studies in Dahl salt-sensitive rats indicated that the efferent arteriole contracted in response to acute amlodipine (B1666008) treatment but not this compound treatment. nih.gov

T-type calcium channels are also present in the zona glomerulosa of the adrenal glands, which is the site of aldosterone (B195564) production. d-nb.infospringermedizin.denih.govresearchgate.netjocmr.org Inhibition of these T-type channels by this compound can reduce the secretion of aldosterone. d-nb.infospringermedizin.denih.govresearchgate.netjocmr.org This reduction in aldosterone levels can contribute to additional blood pressure control. d-nb.infospringermedizin.denih.gov

Presence in Afferent and Efferent Arterioles

Selectivity for Vascular Tissue over Cardiac Tissue

This compound exhibits a higher selectivity for vascular tissue compared to cardiac tissue. patsnap.comd-nb.infodrugbank.com This vascular selectivity is a characteristic of dihydropyridine (B1217469) calcium channel blockers. patsnap.come-jcpp.org This property allows this compound to effectively lower blood pressure by causing vasodilation without significantly affecting the heart's contractility and electrical conduction system. patsnap.com Its higher lipophilicity contributes to its superior affinity for and prolonged distribution in vascular tissue. springermedizin.dedrugbank.comnih.govspringermedizin.deresearchgate.netresearchgate.net

Modulation of Autonomic Nervous System Activity

This compound has been shown to modulate autonomic nervous system activity, particularly inhibiting sympathetic nerve activity. patsnap.comd-nb.infospringermedizin.dejddtonline.infonih.govspringermedizin.deahajournals.orgnih.govjst.go.jpmdpi.comjapi.orgnih.gov This effect is considered to contribute to its ability to lower heart rate and avoid reflex tachycardia, which can be a side effect of some vasodilators. patsnap.comspringermedizin.dejddtonline.infodrugbank.comnih.govspringermedizin.deresearchgate.netmdpi.com

Clinical studies have demonstrated that this compound can decrease heart rate in hypertensive patients, which is thought to be due to its inhibitory effects on sympathetic nerve activity. patsnap.comspringermedizin.dejddtonline.infodrugbank.comahajournals.orgnih.govmdpi.comjapi.orgnih.gov Comparisons with other calcium channel blockers like amlodipine have indicated that this compound may be more effective in inhibiting autonomic activation and suppressing cardiovascular responses to stress. springermedizin.denih.govnih.gov Research suggests that this compound's sympathoinhibitory effect might be beneficial in patients with essential hypertension and potentially in those with heart failure or ischemic heart disease. springermedizin.denih.gov Studies in stroke-prone spontaneously hypertensive rats suggest that this compound decreases sympathetic nerve activity, possibly through an antioxidant effect in the rostral ventrolateral medulla. capes.gov.br

Data from studies comparing this compound and amlodipine on sympathetic nerve activity are presented in the table below.

| Study | Patient Group | Intervention (8 weeks) | MSNA (bursts/100 beats) - this compound | MSNA (bursts/100 beats) - Amlodipine | p-value | Heart Rate (beats/min) - this compound | Heart Rate (beats/min) - Amlodipine | p-value |

| Inomata et al. ahajournals.orgjapi.org | Primary hypertensive patients | This compound or Amlodipine | 47.8 ± 16.6 | 60.1 ± 9.7 | < 0.05 | 64.9 ± 8.8 | 71.3 ± 11.4 (baseline) | < 0.05 |

| Nada et al. springermedizin.denih.gov | Primary hypertensive patients | This compound or Amlodipine | 47.7 ± 14.9 | 61.5 ± 10.7 | < 0.05 | Significantly decreased vs amlodipine | - | - |

Note: MSNA = Muscle Sympathetic Nerve Activity. Heart rate data for amlodipine in Inomata et al. is baseline heart rate before intervention.

Further research has explored the effects of this compound on cardiac sympathetic nerve activity in patients with heart failure with preserved ejection fraction, showing attenuation of dysfunction compared to cilnidipine (B1669028). springermedizin.dejst.go.jp The effect on the autonomic nervous system may also contribute to improved baroreflex sensitivity. mdpi.com

Effects on Sympathetic Nerve Activity

Clinical studies have indicated that this compound can reduce heart rate and proteinuria in hypertensive patients by inhibiting sympathetic nerve activity drugbank.comjddtonline.infotandfonline.com. Research in Dahl salt-sensitive rats suggested that this compound, unlike amlodipine, decreased intraglomerular pressure by suppressing sympathetic nerve activity cardiologyres.org. This compound, as an L-type calcium channel blocker, has been shown to inhibit the sympathetic nerve activity of the central system jst.go.jp. Studies in stroke-prone spontaneously hypertensive rats demonstrated that oral administration of this compound decreased an indicator of sympathetic nerve activity capes.gov.br. This effect was suggested to be mediated by an antioxidant effect in the rostral ventrolateral medulla (RVLM) through the inhibition of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) oxidase activity and activation of superoxide (B77818) dismutase capes.gov.br.

Absence of Reflex Tachycardia Mechanism

A key characteristic distinguishing this compound from some other dihydropyridine calcium channel blockers is its tendency not to induce reflex tachycardia patsnap.comdrugbank.comjddtonline.infotandfonline.comnih.govmedicaldialogues.in. This is likely attributed to its gradual onset and prolonged duration of action, which leads to a slow and sustained reduction in blood pressure, minimizing the rapid vasodilatory response that can trigger a compensatory increase in heart rate patsnap.comdrugbank.comjddtonline.infotandfonline.comnih.govmedicaldialogues.innih.gov. In anesthetized dogs, this compound produced a long-lasting blood pressure reduction that developed more slowly compared to amlodipine nih.gov. This compound hardly affected heart rate at lower doses and decreased it at higher doses, whereas amlodipine consistently induced slight tachycardia nih.gov. The heart rate-lowering effect of this compound in autonomically blocked dogs was similar to that in intact dogs, while tachycardia induced by amlodipine was eliminated in autonomically blocked dogs nih.gov. These findings suggest that this compound possesses a greater intrinsic negative chronotropic action and induces a lower level of reflex tachycardia due to its slower blood pressure-lowering effects nih.gov.

Antioxidative Properties and Associated Mechanisms

This compound has been observed to exert antioxidative properties that may contribute to cardiovascular protection by reducing oxidative stress patsnap.compatsnap.comdrugbank.comjddtonline.info. These effects provide an additional layer of cardiovascular protection beyond its primary antihypertensive action patsnap.compatsnap.com.

Mitigation of Oxidative Stress Pathways

This compound's antioxidative effects can help mitigate oxidative stress, a significant factor in the pathogenesis of hypertension and other cardiovascular diseases patsnap.com. Studies have shown that this compound can attenuate oxidative stress induced by various factors. For instance, it was found to mitigate reactive oxygen species (ROS)-mediated insulin (B600854) resistance in adipocytes nih.gov. When 3T3-L1 adipocytes were exposed to ROS, insulin-mediated glucose uptake was suppressed, but this was not observed in the presence of this compound nih.gov. This compound treatment mitigated the suppression of insulin receptor and Akt phosphorylation caused by ROS nih.gov. It also reduced the activation of the JNK pathway induced by ROS nih.gov. Furthermore, this compound attenuated superoxide-mediated cytosolic phospholipase A2 (cPLA2) and NFκB pathways in amyloid-β-stimulated cerebral endothelial cells nih.gov. It suppressed the activation of NFκB through an oxidative pathway involving calcium influx, ERK, and cPLA2 nih.gov.

Impact on Endothelial Function

This compound has been shown to improve endothelial function patsnap.comdrugbank.com. The endothelium, the inner lining of blood vessels, plays a crucial role in vascular health patsnap.com. This compound enhances the bioavailability of nitric oxide (NO), a vital vasodilator produced by endothelial cells patsnap.com. Improved NO availability promotes vasodilation and inhibits processes contributing to vascular inflammation and atherosclerosis patsnap.com. This compound has also been shown to promote endothelial tube formation, a molecular effect that might be related to its role in improving coronary microvascular blood flow cardiologyres.orgnih.gov. This promotion of endothelial tube formation was linked to the stimulation of vascular endothelial growth factor (VEGF) secretion from human coronary smooth muscle cells (HCSMCs), mediated partly via the activation of NF-κB cardiologyres.orgnih.gov.

Role in Reducing Reactive Oxygen Species Generation

This compound has demonstrated strong inhibitory effects on reactive oxygen species (ROS) generation ahajournals.org. It can block intracellular reactive oxygen species production nih.gov. In studies with microvascular endothelial cells, this compound completely inhibited angiotensin II-induced ROS generation nih.gov. It was also found to block intracellular reactive oxygen species production more effectively than nifedipine (B1678770) in inhibiting insulin-induced mesangial cell proliferation nih.gov. This compound has been reported to reduce the expression of subunits of NAD(P)H oxidase, a key enzyme in superoxide production, or NAD(P)H oxidase-mediated ROS generation dovepress.com. It scavenged hydroxyl radicals but not superoxide radicals in one study capes.gov.br.

Pharmacodynamics and Comparative Studies

Hemodynamic Effects

Azelnidipine is a dihydropyridine (B1217469) calcium channel blocker that affects the influx of calcium ions into vascular smooth muscle cells. medicaldialogues.in This action leads to vasodilation, primarily in the peripheral arteries, which in turn reduces peripheral vascular resistance and lowers blood pressure. medicaldialogues.in

Gradual Onset and Prolonged Duration of Action

This compound is characterized by a gradual onset of action. medicaldialogues.in This contributes to a long-lasting decrease in blood pressure. medicaldialogues.in The prolonged duration of action is a notable pharmacokinetic and pharmacodynamic feature.

Heart Rate Modulation

Unlike some other dihydropyridine calcium channel blockers that can cause reflex tachycardia, this compound is associated with only a small increase in heart rate. medicaldialogues.in This suggests a more favorable profile regarding heart rate modulation compared to agents that induce significant reflex increases in heart rate due to rapid vasodilation.

Sustained Blood Pressure Lowering Effects

This compound leads to a long-lasting decrease in blood pressure. medicaldialogues.in This sustained effect is a key aspect of its therapeutic profile, contributing to consistent blood pressure control over a prolonged period.

Comparative Pharmacodynamic Profiles with Other CCBs

Comparative studies have examined the pharmacodynamic differences between this compound and other calcium channel blockers, particularly amlodipine (B1666008) and nifedipine (B1678770).

This compound vs. Amlodipine

Both this compound and amlodipine are long-acting dihydropyridine calcium channel blockers used for their antihypertensive effects. medicaldialogues.in While both agents significantly induce regression in left ventricular hypertrophy in hypertensive patients, studies suggest potential differences in their effects on heart rate and other cardiovascular parameters. medicaldialogues.in Amlodipine also acts by relaxing smooth muscle in the arterial wall, decreasing peripheral resistance and improving blood pressure. medicaldialogues.in

This compound vs. Nifedipine

Comparisons between this compound and nifedipine, another dihydropyridine CCB, often highlight differences in their onset of action and effect on heart rate. Nifedipine is known for a more rapid onset of action, which can sometimes lead to a more pronounced reflex tachycardia compared to the gradual onset and minimal heart rate increase observed with this compound.

Note on Data Tables: While the text provides comparative information, specific numerical data points suitable for structured, interactive data tables (e.g., precise percentage changes in BP or HR from specific studies at defined time points) are not presented in a format that allows for easy extraction into tables based solely on the provided snippets. The comparisons are primarily descriptive of the general pharmacodynamic profiles.

This compound vs. Cilnidipine (B1669028)

Both this compound and cilnidipine are calcium channel blockers used in the management of hypertension. While both agents can lower blood pressure and heart rate, some comparative studies have explored their differential effects, particularly concerning renal function and sympathetic nerve activity.

A pilot study comparing cilnidipine and this compound in patients with type 2 diabetes and hypertension found that both drugs provided comparable reductions in blood pressure and heart rate. However, cilnidipine demonstrated a greater reduction in the urinary albumin-to-creatinine ratio compared to this compound in this specific patient group nih.govnih.gov. Conversely, a retrospective study comparing cilnidipine with older-generation calcium channel blockers, which included a comparison with this compound, found no significant difference in the effects of this compound and cilnidipine on estimated glomerular filtration rate (eGFR) and serum creatinine (B1669602) levels after 12 months of treatment nih.govd-nb.info.

Research has also suggested that this compound may offer greater benefits on autonomic function, specifically attenuating cardiac sympathetic nerve activity dysfunction to a significantly greater extent than cilnidipine in patients with heart failure with preserved ejection fraction nih.gov.

| Feature | This compound | Cilnidipine |

| Primary Channel Blockade | L-type (also blocks T-type to some extent) nih.gov | L-type and N-type e-jcpp.orgtandfonline.com |

| BP Lowering | Comparable to Cilnidipine nih.govnih.gov | Comparable to this compound nih.govnih.gov |

| Heart Rate Lowering | Comparable to Cilnidipine nih.gov | Comparable to this compound nih.gov |

| Urinary Albumin Reduction | Less pronounced than Cilnidipine (in one study) nih.govnih.gov | Greater reduction than this compound (in one study) nih.govnih.gov |

| eGFR/Creatinine Levels | No significant difference vs. Cilnidipine (in one study) nih.govd-nb.info | No significant difference vs. This compound (in one study) nih.govd-nb.info |

| Cardiac Sympathetic Activity | Greater attenuation of dysfunction (in one study) nih.gov | Less attenuation of dysfunction (in one study) nih.gov |

This compound vs. Efonidipine (B1671133)

This compound and efonidipine are both dihydropyridine calcium channel blockers, but they differ in their calcium channel blocking profiles. This compound primarily blocks L-type calcium channels, with some effect on T-type channels nih.gov. Efonidipine, on the other hand, is known to block both L-type and T-type calcium channels e-jcpp.orgnewdrugapprovals.orgwikipedia.orgjapsonline.comguidetopharmacology.org.

Studies comparing L-type calcium channel blockers (like this compound, categorized as primarily L-type in some contexts) with L/T-type calcium channel blockers (like efonidipine) have indicated potential differences in their effects on glomerular pressure and renal hemodynamics. L/T-type calcium channel blockers, including efonidipine, have been shown to decrease intraglomerular pressure and improve renal hemodynamics by exerting vasodilatory activity on both afferent and efferent arterioles e-jcpp.orgtandfonline.com. This contrasts with some L-type calcium channel blockers which can increase glomerular pressure by preferentially dilating afferent arterioles e-jcpp.org. While both this compound and efonidipine can lower blood pressure effectively, the dual L/T-type blockade of efonidipine may offer distinct advantages in hypertensive patients with chronic kidney disease by providing greater decreases in proteinuria compared to some L-type blockers, even in patients already receiving renin-angiotensin-aldosterone inhibitors e-jcpp.orgtandfonline.commdpi.com.

| Feature | This compound | Efonidipine |

| Primary Channel Blockade | L-type (some T-type) nih.gov | L-type and T-type e-jcpp.orgnewdrugapprovals.orgwikipedia.orgjapsonline.comguidetopharmacology.org |

| Glomerular Pressure | Can potentially increase (L-type effect) e-jcpp.org | Decreases (L/T-type effect) e-jcpp.orgtandfonline.com |

| Renal Hemodynamics | Primarily affects afferent arteriole e-jcpp.org | Affects both afferent and efferent arterioles e-jcpp.orgtandfonline.com |

| Proteinuria Reduction | Shown to reduce proteinuria dovepress.comnih.govdrugbank.com | May provide greater reduction (L/T-type advantage) e-jcpp.orgtandfonline.commdpi.com |

Tissue Selectivity and Retention in Vascular Wall Research

This compound exhibits strong lipophilicity and a high affinity for the membranes of vascular smooth muscle cells dovepress.comnih.govdrugbank.comtandfonline.com. This characteristic contributes to its prolonged hypotensive effect. Preclinical studies have demonstrated that this compound is retained in the vascular wall even after it has been cleared from the bloodstream, allowing it to continue exerting its blood pressure-lowering effects dovepress.comdrugbank.comtandfonline.comresearchgate.netresearchgate.net. This sustained presence in the vascular tissue is a key aspect of its pharmacodynamic profile dovepress.comdrugbank.comtandfonline.comresearchgate.netresearchgate.net.

Research suggests that this compound's high lipophilicity and affinity for the vascular wall contribute to its greater selectivity for vascular tissue compared to some older calcium channel blockers researchgate.netresearchgate.net. This vascular selectivity, combined with its gradual onset and long duration of action, helps to minimize reflex tachycardia, a common side effect associated with rapid vasodilation caused by some other calcium channel blockers dovepress.compatsnap.comnih.gov.

Studies investigating the binding properties of this compound have suggested that it may bind to the inactivated state of calcium channels with a significantly higher affinity than to the resting state in vascular smooth muscle nih.gov. This state-dependent binding could contribute to its sustained effect on vascular tone.

Furthermore, research has explored the effects of this compound on vascular smooth muscle cells beyond simple calcium channel blockade. For instance, one study indicated that this compound, but not amlodipine, dose-dependently stimulated the secretion of vascular endothelial growth factor (VEGF) from human coronary smooth muscle cells cardiologyres.org. This finding suggests potential additional mechanisms by which this compound may influence vascular function and health.

| Property | Observation | Source(s) |

| Lipophilicity | Strong | dovepress.comnih.govdrugbank.comresearchgate.netresearchgate.net |

| Affinity for Vascular Wall | High | dovepress.comnih.govdrugbank.comtandfonline.comresearchgate.netresearchgate.net |

| Retention in Vascular Wall | Retained after clearance from blood, prolonging hypotensive effect | dovepress.comdrugbank.comtandfonline.comresearchgate.netresearchgate.net |

| Vascular Selectivity | Higher compared to some older CCBs | researchgate.netresearchgate.net |

| Binding to Inactivated State | May bind with significantly higher affinity than to the resting state (in vitro) | nih.gov |

| Effect on VEGF Secretion | Stimulates secretion from human coronary smooth muscle cells (in vitro) | cardiologyres.org |

End Organ Protective Effects: Mechanisms and Evidence

Cardioprotective Research

Prevention of Left Ventricular Remodeling

Studies have shown that azelnidipine can prevent left ventricular (LV) remodeling. springermedizin.denih.govnih.gov LV hypertrophy, a structural remodeling of the heart, is a significant consequence of systemic hypertension and a predictor of cardiovascular events. medicaldialogues.in this compound treatment has been associated with a decrease in the left ventricular mass-to-body weight ratio in diabetic rats, suggesting prevention of LV hypertrophy. nih.gov In a study involving rats with myocardial infarction (MI), this compound significantly prevented increases in LV weight and end-diastolic dimension, parameters indicative of LV remodeling. nih.gov

Improvement of Myocardial Contractile Dysfunction in Ischemia-Reperfusion

Pre-treatment with this compound has been shown to improve myocardial contractile dysfunction in dogs during post-ischemia reperfusion. springermedizin.deresearchgate.netd-nb.infonih.gov In anesthetized open-chest dogs subjected to coronary artery ligation and subsequent reperfusion, this compound at doses of 0.1 and 0.3 mg/kg significantly enhanced the recovery of segment shortening during reperfusion compared to control groups. nih.gov This improvement in contractile function occurred without affecting high-energy phosphate (B84403) levels in the reperfused hearts. nih.gov

Effects on Systolic and Diastolic Function

This compound has been reported to improve both systolic and diastolic function of the left ventricle. springermedizin.denih.govnih.gov In a study of hypertensive patients with diastolic dysfunction, this compound treatment improved LV diastolic performance and increased the early diastolic mitral annulus velocity (e'). nih.gov While one study noted no significant differences in systolic and diastolic functions after switching from cilnidipine (B1669028) to this compound in patients with heart failure preserved ejection fraction (HFpEF), other research indicates positive effects on these parameters. springermedizin.denih.govnih.govjst.go.jp In rats with myocardial infarction, this compound improved ejection fraction (a measure of systolic function) and the E wave to A wave ratio (an indicator of diastolic function). nih.gov

Impact on Brain Natriuretic Peptide (BNP) Levels

This compound treatment has been shown to impact Brain Natriuretic Peptide (BNP) levels. medicaldialogues.innih.govnih.govresearchgate.netthieme-connect.com BNP is a marker used to assess the severity of heart failure. researchgate.net In a study of hypertensive patients with diastolic dysfunction, this compound treatment significantly decreased BNP levels in patients receiving this compound as a first-line therapy. medicaldialogues.innih.gov Another study observed a tendency for BNP to decrease after switching from cilnidipine to this compound in patients with HFpEF, although the change was not statistically significant. jst.go.jpresearchgate.net

Here is a summary of some research findings on this compound's cardioprotective effects:

| Study Population/Model | Intervention | Key Cardioprotective Finding | Citation |

| Hypertensive patients with diastolic dysfunction | This compound (first-line) | Decreased BNP level, improved LV diastolic function (increased e') | medicaldialogues.innih.gov |

| Dogs with myocardial ischemia-reperfusion | This compound pre-treatment | Improved myocardial contractile dysfunction during post-ischemia reperfusion | springermedizin.deresearchgate.netd-nb.infonih.gov |

| Rats with myocardial infarction | This compound treatment | Prevented increases in LV weight and end-diastolic dimension, improved ejection fraction and E/A ratio | nih.gov |

| Diabetic rats | This compound treatment | Significant decrease in LVW/BW ratio (index of LV hypertrophy) | nih.gov |

Renoprotective Research

This compound has also demonstrated renoprotective effects in preclinical and clinical studies. springermedizin.deresearchgate.netd-nb.infomedicaldialogues.innih.govnih.govjst.go.jpjacc.org These effects contribute to its potential as a beneficial treatment option, particularly in patients with hypertension and comorbidities like chronic kidney disease or diabetes. springermedizin.denih.gov

Increases in Urine Flow and Sodium Excretion

Preclinical studies in spontaneously hypertensive rats (SHR) have documented the renoprotective effects of this compound, revealing increases in urine flow and sodium excretion post-treatment. springermedizin.deresearchgate.netnih.govd-nb.info These effects were observed without alterations in the glomerular filtration rate (GFR) and renal plasma flow in these animal models. springermedizin.deresearchgate.netnih.govd-nb.info

Here is a summary of some research findings on this compound's renoprotective effects:

| Study Population/Model | Intervention | Key Renoprotective Finding | Citation |

| Spontaneously Hypertensive Rats | This compound treatment | Increased urine flow and sodium excretion | springermedizin.deresearchgate.netnih.govd-nb.info |

Reduction of Arterial and Glomerular Injury

Long-term administration of this compound has been reported to reduce arterial and glomerular injury in the kidneys of spontaneously hypertensive rats (SHR). d-nb.infonih.govspringermedizin.deresearchgate.net Studies in Dahl salt-sensitive rats have also indicated that this compound can decrease glomerular damage to a greater extent than amlodipine (B1666008). This effect appears to be mediated, in part, by suppressing sympathetic nerve activity, which influences afferent and efferent arterioles in the glomeruli. nih.gov

Effects on Glomerular Pressure and Urinary Albumin Excretion

This compound has been shown to decrease glomerular pressure. d-nb.info Clinical studies have demonstrated that this compound significantly reduced proteinuria in hypertensive patients by suppressing sympathetic nerve activity. dovepress.comtandfonline.com Furthermore, research has indicated that this compound can reduce urinary albumin excretion. d-nb.infonih.govspringermedizin.dedovepress.comnih.gove-century.usnih.govoup.comresearchgate.net

In a randomized controlled study comparing this compound and amlodipine in type 2 diabetic patients with stable glycemic control and hypertension, this compound reduced urinary albumin excretion, whereas amlodipine did not, despite similar blood pressure control in both groups. nih.govresearchgate.net Another study in hypertensive patients with diabetes and albuminuria found that this compound was equally effective as a thiazide diuretic in reducing urinary albumin when used in combination with olmesartan (B1677269), with the added benefit that this compound did not reduce glomerular filtration rate, unlike the diuretic. nih.govoup.com A meta-analysis confirmed this compound's efficacy in reducing the urinary albumin-creatinine ratio (UACR) in individuals with type 2 diabetes mellitus and hypertension. researchgate.net

Prevention of Diabetic Nephropathy

Some of the renoprotective activities of this compound are related to its effects on diabetic nephropathy, a condition characterized by increased urinary albumin excretion and a leading cause of end-stage chronic kidney disease. nih.govspringermedizin.de Research suggests that this compound can offer renal protection and prevent diabetic nephropathy. d-nb.infonih.govspringermedizin.de Studies have explored whether this compound provides additional renoprotective effects when combined with angiotensin II receptor blockers (ARBs) in hypertensive patients with diabetic nephropathy and microalbuminuria. nih.gov These studies suggest that the addition of this compound to ARB therapy may have dose-dependent antioxidant and renoprotective effects beyond blood pressure lowering. nih.gov

Cerebroprotective Research

The effects of this compound on cerebral circulation have been investigated, particularly in hypertensive patients. d-nb.infospringermedizin.de this compound has been confirmed to have cerebroprotective effects. dovepress.comtandfonline.com Research has explored its potential in post-ischemic stroke management. drugbank.comnih.govpharmaoffer.com Studies in rats exposed to cerebral ischemia/reperfusion have shown that this compound can reduce cerebral infarct volume and ameliorate histopathological damage. researchgate.netresearchgate.netnih.govnih.gov These neuroprotective effects may be attributed to its anti-inflammatory and antioxidative properties. researchgate.netresearchgate.netnih.govnih.gov

Maintenance of Cerebral Blood Flow and Vascular Reserve

A study by Kimura et al. confirmed the maintenance of cerebral blood flow and cerebral vascular reserve after this compound administration in hypertensive patients with ischemic white matter lesions, even with concurrent blood pressure lowering. d-nb.infospringermedizin.denih.govresearchgate.net This suggests that this compound could be a feasible antihypertensive option in patients with ischemic white matter lesions in terms of preserving cerebral circulation. nih.gov this compound is highly lipid soluble and selective for the vascular wall, which is expected to contribute to an increasing effect on cerebral blood flow. nih.gov

Post-ischemic Stroke Management Research

This compound is currently being studied for post-ischemic stroke management. drugbank.comnih.govpharmaoffer.com In the chronic stage of ischemic stroke, this compound has been shown to safely decrease systemic blood pressure without decreasing cerebral blood flow. nih.gov Studies in rat models of ischemic brain injury have indicated that this compound can protect the brain from progressive neuronal damage, improve sensorimotor behavior, and reduce oxidative stress. researchgate.net These effects were found to be further potentiated when combined with citicoline, suggesting a potential clinically relevant combination for the prevention of post-ischemic neuronal damage. researchgate.net

Anti-atherosclerotic Research

This compound has been confirmed to have anti-atherosclerotic properties. dovepress.comtandfonline.comnih.govdrugbank.comnih.gov Research suggests that this compound may have anti-atherosclerotic effects independent of its blood pressure-lowering actions. nih.govnih.gov Studies in monkeys and mice have shown that this compound can reduce the development of atherosclerosis, even without affecting blood lipid profiles or systolic blood pressure. nih.gov This vasculoprotective effect may involve the elimination of local oxidative stress and reduced expression of inflammatory markers. nih.gov

Clinical studies have also explored the anti-atherosclerotic effects of this compound. Treatment with this compound has been associated with mild anti-atherosclerotic effects in patients with mild-to-moderate hypertension. d-nb.info In patients with type 2 diabetes, this compound delayed the progression of carotid atherosclerosis, an effect not observed with amlodipine, which might be partly explained by this compound's reduction of inflammation. nih.govresearchgate.net this compound has been reported to elicit anti-atherosclerotic effects through anti-oxidative action, increasing plasma superoxide (B77818) dismutase (SOD) levels and decreasing plasma Hs-CRP concentration. dovepress.com It also inhibits the formation and development of atherosclerosis by increasing 6-keto-PGF1α levels. dovepress.com In vitro studies suggest that this compound has potent antiatherosclerotic properties by inhibiting macrophage activation through Cav1.2. nih.gov

Data Tables

| Study Type | Model/Population | Key Finding | Source Index |

| Preclinical | Spontaneously Hypertensive Rats (SHR) | Reduced arterial and glomerular injury with long-term administration. | d-nb.infonih.govspringermedizin.deresearchgate.net |

| Preclinical | Dahl Salt-Sensitive Rats | Decreased glomerular damage, more so than amlodipine, via sympathetic nerve suppression. | nih.gov |

| Clinical | Hypertensive patients | Reduced proteinuria by suppressing sympathetic nerve activity. | dovepress.comtandfonline.com |

| Clinical | Hypertensive patients with type 2 diabetes | Reduced urinary albumin excretion compared to amlodipine. | nih.govresearchgate.net |

| Clinical | Hypertensive patients with diabetes and albuminuria | Equally effective as thiazide diuretic in reducing albuminuria with olmesartan, preserved GFR. | nih.govoup.com |

| Meta-analysis | People with type 2 diabetes and hypertension | Significant reduction in urinary albumin-creatinine ratio (UACR). | researchgate.net |

| Preclinical | Rats (cerebral ischemia/reperfusion model) | Reduced cerebral infarct volume and histopathological damage. | researchgate.netresearchgate.netnih.govnih.gov |

| Clinical | Hypertensive patients with ischemic white matter lesions | Maintained cerebral blood flow and vascular reserve. | d-nb.infospringermedizin.denih.govresearchgate.net |

| Clinical | Post-ischemic stroke patients | Safely decreased blood pressure without decreasing cerebral blood flow. | nih.gov |

| Preclinical | Monkeys and mice | Reduced development of atherosclerosis independent of BP lowering. | nih.gov |

| Clinical | Hypertensive patients | Mild anti-atherosclerotic effects. | d-nb.info |

| Clinical | Patients with type 2 diabetes | Delayed progression of carotid atherosclerosis compared to amlodipine. | nih.govresearchgate.net |

| Clinical | Hypertensive patients | Increased plasma SOD and decreased Hs-CRP, suggesting anti-oxidative/anti-inflammatory effects. | dovepress.com |

| In vitro | Macrophages | Inhibited macrophage activation through Cav1.2. | nih.gov |

Impact on Arterial Stiffness (e.g., Brachial-Ankle Pulse Wave Velocity)

Arterial stiffness, a predictor of cardiovascular events, can be assessed using measures like brachial-ankle pulse wave velocity (baPWV). oup.commdpi.comfrontiersin.org Studies have investigated the effect of this compound on this parameter. One study showed that this compound treatment significantly increased brachial-ankle pulse wave velocity in hypertensive patients over 8 weeks, suggesting an improvement in arterial stiffness. dovepress.com Another study comparing this compound with benidipine (B10687) in hypertensive patients found that while both similarly reduced blood pressure, this compound showed greater beneficial effects on autonomic functions, although the impact on baPWV was similar between the two drugs in that specific study. nih.gov However, a study comparing combination therapy of olmesartan with either this compound or amlodipine demonstrated a significantly greater decrease in baPWV in the group receiving olmesartan/azelnidipine compared to olmesartan/amlodipine. nih.gov

| Study | Treatment | Duration | Change in baPWV (cm/second) | Significance |

|---|---|---|---|---|

| Study 1 dovepress.com | This compound (8–16 mg/day) | 8 weeks | Increased baPWV (Specific value not provided in snippet) | Significant improvement in arterial stiffness |

| Study 2 nih.gov | This compound vs. Benidipine | 8 weeks | Similar baPWV changes between groups | No distinguishable differences |

| AORTA Study (Olmesartan/Azelnidipine vs. Olmesartan/Amlodipine) nih.gov | Olmesartan/Azelnidipine | Not specified (Baseline to endpoint) | -275.9 ± 161.2 | P < 0.001 |

| AORTA Study (Olmesartan/Azelnidipine vs. Olmesartan/Amlodipine) nih.gov | Olmesartan/Amlodipine | Not specified (Baseline to endpoint) | -101.6 ± 155.6 | P = 0.003 |

Reduction of Plaque Volume (e.g., IVUS Analysis)

Intravascular ultrasound (IVUS) analysis is a technique used to assess atherosclerotic plaque volume within arteries. researchgate.netveeva.comnih.gov Research, such as the ALPS-J study, has investigated the effects of this compound on coronary plaque volume in hypertensive patients undergoing coronary intervention. veeva.comnih.govonlinejacc.orgproquest.com In the ALPS-J study, treatment with this compound significantly reduced plaque volume after 48 weeks. d-nb.infoonlinejacc.org Both this compound and amlodipine demonstrated a significant regression in plaque volume, with percentage changes of -4.67% and -4.85%, respectively. onlinejacc.org

| Study (e.g., ALPS-J) | Treatment | Duration | Percentage Change in Plaque Volume (%) |

|---|---|---|---|

| ALPS-J onlinejacc.org | This compound | 48 weeks | -4.67 |

| ALPS-J onlinejacc.org | Amlodipine | 48 weeks | -4.85 |

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

The proliferation and migration of vascular smooth muscle cells (VSMCs) play a crucial role in the development and progression of atherosclerosis and vascular remodeling. oup.comresearchgate.netoup.comahajournals.orgahajournals.org Preclinical studies have indicated that this compound can inhibit the proliferation and migration of VSMCs in vitro. nih.govniph.go.jp Research suggests that this compound can suppress pressure-promoted VSMC migration and the associated increase in intracellular calcium levels. oup.comoup.com This inhibitory effect on VSMC proliferation has also been observed in models of vascular injury, potentially independent of AT1 receptor activation. ahajournals.orgahajournals.org

Metabolic Benefits Research

Beyond its cardiovascular effects, this compound has been investigated for its potential metabolic benefits, particularly concerning glucose and uric acid metabolism. d-nb.infojddtonline.infonih.govtandfonline.comdovepress.comwjgnet.com

Improvement of Insulin (B600854) Resistance

Insulin resistance is a key feature of metabolic syndrome and a risk factor for cardiovascular disease and type 2 diabetes. nih.govtandfonline.comwjgnet.com Some studies suggest that this compound may have favorable effects on insulin sensitivity and glucose tolerance. jddtonline.infonih.govtandfonline.comdovepress.comwjgnet.com Research has demonstrated that this compound could improve insulin resistance and glucose tolerance, potentially through the inhibition of sympathetic nerve activity. nih.govtandfonline.com One study in hypertensive patients with glucose intolerance showed that this compound treatment had beneficial effects on glucose tolerance and insulin sensitivity. tandfonline.com Another small crossover study in non-diabetic hypertensive patients found that this compound significantly decreased glucose and insulin levels during an oral glucose tolerance test compared to amlodipine, despite similar blood pressure reductions. wjgnet.com

| Study | Patient Group | Comparison | Outcome (Glucose and Insulin) | Significance |

|---|---|---|---|---|

| Study 1 tandfonline.com | Hypertensive patients with glucose intolerance | This compound treatment | Beneficial effects on glucose tolerance and insulin sensitivity | Indicated beneficial effects |

| Study 2 wjgnet.com | Non-diabetic hypertensive patients (crossover) | This compound vs. Amlodipine | This compound significantly decreased glucose and insulin levels 120 min after OGTT | P < 0.05 vs amlodipine |

Effects on Uric Acid Metabolism

Hyperuricemia is associated with hypertension and an increased risk of cardiovascular events. nih.govspringermedizin.de Studies have examined the impact of this compound on uric acid metabolism in hypertensive patients. Research in 72 hypertensive patients treated with this compound showed reductions in both serum urate levels and the urinary uric acid to creatinine (B1669602) ratio after 2-3 months of treatment. nih.govnih.govspringermedizin.dejst.go.jp These findings suggest that this compound may help ameliorate uric acid-related conditions. nih.govspringermedizin.de The effect on serum urate levels and urinary uric acid to creatinine ratio was most prominent in hyperuricemic patients or those with normal to over excretion of uric acid. nih.gov

| Study | Patient Group | Duration of Treatment | Change in Serum Urate Levels | Change in Urinary Uric Acid to Creatinine Ratio |

|---|---|---|---|---|

| Study 1 nih.govnih.govspringermedizin.dejst.go.jp | Hypertensive patients (n=72) | 2-3 months | Decreased | Decreased |

Impact on Liver Fibrosis

Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a critical stage in the progression of various chronic liver diseases towards cirrhosis and potential liver failure. Hepatic stellate cells (HSCs) play a central role in this process, transitioning from a quiescent state to an activated, fibrogenic phenotype upon liver injury. This activation involves proliferation, migration, and increased production of matrix proteins, notably type I collagen. Oxidative stress and the renin-angiotensin system, particularly angiotensin II (Ang II), are significant contributors to HSC activation and liver fibrogenesis nih.govnih.gov. Transforming growth factor-beta 1 (TGF-β1) is also a key pro-fibrotic cytokine that stimulates collagen production by activated HSCs nih.govmdpi.com.

Research indicates that this compound, a dihydropyridine (B1217469) calcium channel blocker, demonstrates anti-fibrotic effects in the liver, primarily through its influence on HSCs and its antioxidant properties nih.govnih.govspringermedizin.de. Studies utilizing both in vitro models with human hepatic stellate (LX-2) cells and in vivo models of liver fibrosis induced by carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA) in mice have investigated this compound's impact nih.govresearchgate.net.

Mechanisms of Action

This compound's anti-fibrotic effects are attributed to several mechanisms:

Inhibition of HSC Activation: this compound has been shown to inhibit the activation of HSCs induced by TGF-β1 and Ang II. This inhibition includes reducing the expression of α1(I) collagen mRNA, a marker of collagen synthesis, in HSCs nih.govnih.gov.

Reduction of Oxidative Stress: Oxidative stress is a key driver of liver fibrogenesis. This compound exhibits antioxidant effects, which are thought to contribute to its anti-fibrotic activity. It reduces TGF-β1 and Ang II-induced oxidative stress in HSCs nih.govnih.govspringermedizin.de. Furthermore, in mouse models, this compound decreased lipid peroxidation and oxidative DNA damage in the liver and helped prevent a decrease in the expression of certain antioxidant enzymes nih.govnih.gov.

Modulation of Signaling Pathways: this compound treatment reduced TGF-β1-induced phosphorylation of p38 and JNK, signaling kinases involved in the cellular response to stress and inflammation, in HSCs nih.govnih.gov.

Decreased Inflammatory Cell Infiltration: Experimental studies in mice models of liver fibrosis showed that this compound significantly decreased inflammatory cell infiltration in the liver, which contributes to the fibrotic process nih.govnih.gov.

Detailed Research Findings

Experimental evidence supports the anti-fibrotic potential of this compound:

In LX-2 cells, this compound inhibited the increased expression of α1(I) collagen mRNA induced by TGF-β1 and Ang II nih.govnih.gov.

this compound also demonstrated the ability to accelerate the regression of established liver fibrosis in CCl4-treated mice nih.govnih.gov.

The anti-fibrotic mechanism against CCl4-induced liver fibrosis in mice may be partially attributed to an increased level of antioxidant defense nih.govnih.govdntb.gov.ua.

Data Tables

Based on the research findings, experimental data illustrating the effects of this compound on markers of liver fibrosis and oxidative stress in animal models could be presented in data tables. While specific numerical data points for creating interactive tables are not extensively detailed in the provided snippets, the types of data measured in the studies include:

Levels of α1(I) collagen mRNA expression in HSCs.

Markers of oxidative stress (e.g., lipid peroxidation, oxidative DNA damage).

Activity/expression of antioxidant enzymes.

Histological assessment of liver fibrosis (e.g., scoring systems).

Inflammatory cell infiltration in liver tissue.

Phosphorylation levels of signaling proteins like p38 and JNK.

An example of how such data could be conceptually presented in a table is shown below, based on the types of measurements reported in the studies nih.govnih.gov:

| Measurement | Model System | Inducing Agent | This compound Treatment Effect (vs Control) | Key Finding | Source |

| α1(I) collagen mRNA expression | LX-2 cells | TGF-β1, Ang II | Decreased | Inhibition of collagen synthesis markers in HSCs. | nih.govnih.gov |

| Oxidative Stress Markers | LX-2 cells | TGF-β1, Ang II | Reduced | Attenuation of oxidative stress in HSCs. | nih.govnih.gov |

| p38 and JNK Phosphorylation | LX-2 cells | TGF-β1 | Reduced | Modulation of pro-fibrotic signaling pathways. | nih.govnih.gov |

| Inflammatory Cell Infiltration | Mouse Liver (in vivo) | CCl4, TAA | Significantly Decreased | Reduction of inflammation contributing to fibrosis. | nih.govnih.gov |

| Liver Fibrosis (Histology) | Mouse Liver (in vivo) | CCl4, TAA | Attenuated, Accelerated Regression | Direct evidence of reduced fibrosis severity and enhanced recovery. | nih.govnih.gov |

| Antioxidant Enzyme Expression | Mouse Liver (in vivo) | CCl4 | Prevented Decrease | Support for antioxidant mechanism in anti-fibrotic effect. | nih.govnih.gov |

| Lipid Peroxidation | Mouse Liver (in vivo) | CCl4, TAA | Significantly Decreased | Reduction of oxidative damage in liver tissue. | nih.govnih.gov |

| Oxidative DNA Damage | Mouse Liver (in vivo) | CCl4, TAA | Significantly Decreased | Reduction of oxidative damage to genetic material in liver tissue. | nih.govnih.gov |

This table summarizes the qualitative effects observed in the cited studies regarding this compound's impact on various parameters related to liver fibrosis.

Molecular and Cellular Research on Azelnidipine

Calcium Channel Subtype Interactions (L-type, T-type)

Azelnidipine is primarily characterized as a selective blocker of L-type calcium channels. tandfonline.comnih.govjddtonline.info These channels are crucial for calcium influx in vascular smooth muscle cells, and their inhibition leads to vasodilation and reduced peripheral vascular resistance, contributing to the antihypertensive effect. tandfonline.comjddtonline.info

Beyond L-type channels, some studies suggest potential interactions with other calcium channel subtypes. Research using PC12 cells indicated possible actions of this compound on N-type and T-type calcium channels. sci-hub.se While traditional dihydropyridine (B1217469) calcium channel blockers primarily target L-type channels, newer generations, including this compound, may exhibit activity on N-type and/or T-type channels, which could contribute to differential pharmacological effects and organ protection. e-jcpp.org Specifically, T-type calcium channels are speculated to play a role in improving renal microcirculation. e-jcpp.org Studies combining L/T-type CCBs like this compound with RAS blockers have shown improvements in kidney function and reduced proteinuria compared to using standard L-type CCBs alone, even without additional blood pressure lowering. e-jcpp.org

This compound has a strong lipophilicity and affinity for vascular smooth muscle cell membranes, which may contribute to its sustained effects. tandfonline.comnih.gov

Cellular Signaling Pathways

This compound influences several intracellular signaling pathways, contributing to its observed cellular effects.

Interaction with Calmodulin and Myosin Light-Chain Kinase

Calcium influx into vascular smooth muscle cells triggers contraction by binding to calmodulin. This complex then activates myosin light-chain kinase (MLCK), which phosphorylates myosin light chains, leading to the interaction of myosin with actin and muscle contraction. researchgate.netkegg.jp As a calcium channel blocker, this compound inhibits the initial calcium influx, thereby modulating the downstream calmodulin-MLCK pathway and subsequently affecting smooth muscle contraction. jddtonline.info Studies on fibroblast-populated collagen lattice contraction, cell migration, and focal adhesion formation have shown that inhibiting calmodulin-MLCK activity can alter these processes, highlighting the importance of this pathway in cellular behavior. nih.gov

Modulation of Nitric Oxide Bioavailability

This compound has been shown to enhance the bioavailability of nitric oxide (NO). nih.govpatsnap.comnih.gov NO is a vital vasodilator produced by endothelial cells and plays a crucial role in vascular health by regulating blood vessel tone and inhibiting processes like inflammation and atherosclerosis. patsnap.com Studies have demonstrated that this compound can enhance basal NO production by endothelial nitric oxide synthase (eNOS) in human umbilical vein endothelial cells. nih.gov Furthermore, this compound has been found to potently inhibit the induction of inducible nitric oxide synthase (iNOS) and subsequent NO overproduction in vascular smooth muscle cells, which can be detrimental in cardiovascular disease progression. nih.gov This dual effect of enhancing constitutive NO production while suppressing excessive inducible NO production suggests a mechanism for its cardiovascular protective effects. nih.gov In diabetic rats, this compound administration improved wound fluid NO levels towards normal values, which was associated with accelerated wound healing. nih.gov

Role in Protein Kinase C (PKC) Inhibition

Research indicates that this compound can modulate Protein Kinase C (PKC) activity. Studies have shown that a PKC inhibitor blocked the this compound-induced secretion of vascular endothelial growth factor (VEGF) from human coronary smooth muscle cells, suggesting a role for PKC in this process. cardiologyres.orgnih.gov Additionally, this compound's inhibition of monocyte adhesion to vascular endothelium has been linked to PKC inhibition. nih.govdntb.gov.ua PKC is a family of enzymes involved in various cellular processes, and its modulation by this compound may contribute to its anti-inflammatory and anti-atherosclerotic properties. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Activation

This compound has been observed to induce NF-κB activation in human coronary smooth muscle cells in a dose-dependent manner. cardiologyres.orgnih.gov NF-κB is a transcription factor that plays a key role in inflammatory and immune responses. ahajournals.orgdovepress.com this compound-induced VEGF secretion from smooth muscle cells is mediated, at least in part, via the activation of NF-κB. nih.govcardiologyres.org In cerebral endothelial cells stimulated with amyloid-β, this compound attenuated the translocation of the NF-κB p65 subunit to the nucleus, suggesting an inhibitory effect on amyloid-β-induced NF-κB activation in this context. nih.gov This indicates that this compound's effect on NF-κB may be cell-type and context-dependent.

Gene Expression and Protein Modulation

This compound has been shown to influence gene expression and protein levels of various targets. It can down-regulate the gene expression of molecular components of the renin–angiotensin–aldosterone (B195564) system. sci-hub.se In human adrenocortical cells, this compound demonstrated a potent inhibitory effect on the mRNA expression of steroid synthetases, including CYP11β1 and CYP11β2, which are involved in aldosterone and cortisol production. sci-hub.se The magnitude of this suppression was greater with this compound compared to nifedipine (B1678770). sci-hub.se

This compound has also been shown to reduce the expression of the L-type calcium channel protein Cav1.2α1c in HEK293 cells and rat pulmonary artery smooth muscle cells. nih.govresearchgate.net This reduction in Cav1.2α1c protein was rescued by inhibiting proteasome activity, suggesting a post-translational mechanism. nih.govresearchgate.net This finding is significant as it might partly explain this compound's long-lasting hypotensive effect. nih.gov

In THP-1 macrophages, this compound inhibited the expression levels of macrophage differentiation markers like Apo E and MMP9, as well as the scavenger receptor LOX-1 mRNA. researchgate.net The effects of this compound on macrophage differentiation were shown to be mediated through the CACNA1C gene, which encodes the Cav1.2 protein. nih.govresearchgate.net

While this compound enhances NO production, RNA sequencing data in HL-1 cardiomyocytes suggested that this effect and the resulting attenuation of cell death during hypoxia/reoxygenation did not involve significant modifications of gene expression responsible for the NO/cGMP/PKG pathway. researchgate.net

This compound has also been explored for its potential in cancer immunotherapy, where it demonstrated the ability to reduce the expression of PVR, a protein involved in the TIGIT/PVR pathway. nih.gov

Here is a summary of some key molecular and cellular interactions:

| Interaction/Pathway | Effect of this compound | Cellular Context | Source(s) |

| L-type Calcium Channels | Inhibition of calcium influx | Vascular smooth muscle cells, various cells expressing L-type channels | tandfonline.comnih.govjddtonline.info |

| T-type Calcium Channels | Possible modulation | PC12 cells, potentially renal microcirculation | sci-hub.see-jcpp.org |

| Calmodulin-MLCK Pathway | Modulation (indirectly via reduced calcium influx) | Vascular smooth muscle cells, fibroblasts | jddtonline.inforesearchgate.netkegg.jp |

| Nitric Oxide Bioavailability | Enhancement of eNOS-mediated production, Inhibition of iNOS induction | Endothelial cells, vascular smooth muscle cells, wound tissue | nih.govpatsnap.comnih.gov |

| Protein Kinase C (PKC) | Modulation (e.g., inhibition linked to reduced monocyte adhesion, involved in VEGF secretion) | Human coronary smooth muscle cells, endothelial cells | cardiologyres.orgnih.govnih.govdntb.gov.ua |

| Nuclear Factor-kappa B (NF-κB) | Activation (in HCSMCs), Attenuation of activation (in amyloid-β-stimulated cerebral ECs) | Human coronary smooth muscle cells, cerebral endothelial cells | cardiologyres.orgnih.govcardiologyres.orgnih.gov |

| Steroid Synthetase Gene Expression | Inhibition (e.g., CYP11β1, CYP11β2 mRNA) | Human adrenocortical cell line NCI-H295R | sci-hub.se |

| Cav1.2 Protein Expression | Reduction | HEK293 cells, rat pulmonary artery smooth muscle cells, THP-1 macrophages | nih.govresearchgate.netresearchgate.net |

| Macrophage Differentiation Markers | Inhibition (e.g., Apo E, MMP9, LOX-1 mRNA) | THP-1 macrophages | researchgate.net |

| PVR Protein Expression | Reduction | Cancer cells (in the context of cancer immunotherapy research) | nih.gov |

Data Table: Effects of this compound on VEGF Secretion and NF-κB Activation in HCSMCs

| Treatment | VEGF Secretion (% of control) | NF-κB Activation (Arbitrary Units) | Source(s) |

| Control | 100 | Baseline | cardiologyres.orgnih.gov |

| This compound (dose 1) | Increased | Increased | cardiologyres.orgnih.gov |

| This compound (dose 2) | Increased (dose-dependent) | Increased (dose-dependent) | cardiologyres.orgnih.gov |

| Amlodipine (B1666008) | Significantly lower than this compound | Not significantly induced | cardiologyres.orgnih.gov |

| PKC Inhibitor + this compound | Abolished | Not specified in relation to this combo | cardiologyres.orgnih.gov |

Note: Specific quantitative data for VEGF secretion and NF-κB activation levels at different doses were not consistently available across sources to create a precise numerical table, but the qualitative dose-dependent increase for this compound is reported.

Data Table: Effects of this compound on ERK and STAT Phosphorylation in Injured Arteries

| Treatment | Phospho-ERK (% of control) | Phospho-STAT1 (% of control) | Phospho-STAT3 (% of control) | Source(s) |

| Cuff alone (WT mice) | Elevated | Elevated | Elevated | ahajournals.org |

| This compound (1.0 mg/kg/day) + Cuff (WT) | Significantly inhibited | Decreased | Decreased | ahajournals.org |

| This compound (1.0 mg/kg/day) + Cuff (AT1aKO mice) | Significantly inhibited | Decreased | Decreased | ahajournals.org |

| This compound (0.5 mg/kg/day) + Cuff | No significant effect | No significant effect | No significant effect | ahajournals.org |

| Olmesartan (B1677269) (0.1 mg/kg/day) + Cuff | No significant effect | No significant effect | No significant effect | ahajournals.org |

| This compound (0.5 mg/kg/day) + Olmesartan (0.1 mg/kg/day) + Cuff | Attenuated | Attenuated | Attenuated | ahajournals.org |

Note: Values are mean±SEM of four different experiments. P < 0.01 versus cuff alone in WT. ahajournals.org

Regulation of Endothelial Nitric Oxide Synthase (eNOS)

This compound has been shown to influence the regulation of endothelial nitric oxide synthase (eNOS), an enzyme crucial for the production of nitric oxide (NO) in endothelial cells. Studies have indicated that this compound can enhance basal NO production by endothelial cells. nih.gov This effect may contribute to its cardiovascular protective properties. nih.gov

Research using HL-1 cardiomyocytes demonstrated that this compound enhanced eNOS phosphorylation and NO production under normoxic conditions. researchgate.netnih.gov This enhancement was found to be dependent on heat shock protein 90 (Hsp90) and sensitive to an antioxidant, N-acetylcysteine. researchgate.netnih.gov However, this protective effect, which relied on enhanced NO production, did not appear to involve significant changes in the gene expression responsible for the NO/cGMP/PKG pathway. researchgate.netnih.gov

Furthermore, this compound has been observed to increase eNOS expression levels in the brain, heart, and aorta in animal models of hypertension. nih.govtandfonline.com This increase in NO production, particularly in the central nervous system, might play a role in the sympathoinhibitory action of this compound. tandfonline.com

Impact on LOX-1 mRNA and Acetylated LDL Uptake in Macrophages

This compound has demonstrated effects on macrophage activation, which is relevant to processes like atherosclerosis. Studies using THP-1 monocytes, a human leukemic cell line often used to model macrophages, have investigated the impact of this compound on the expression of LOX-1 mRNA and the uptake of acetylated low-density lipoprotein (LDL). nih.govresearchgate.netnih.govresearchgate.net

Treatment with this compound has been shown to significantly reduce the level of LOX-1 mRNA, a scavenger receptor, in PMA-stimulated THP-1 cells. nih.govresearchgate.netnih.govresearchgate.net Concurrently, this compound also lowered the uptake of acetylated LDL by these cells. nih.govresearchgate.netnih.govresearchgate.net These findings suggest that this compound may possess antiatherosclerotic properties by inhibiting macrophage activation and their uptake of modified lipids. nih.govnih.govresearchgate.net

The inhibitory effects of this compound on macrophage differentiation, including the reduction in LOX-1 expression and acetylated LDL uptake, appear to be mediated through the L-type calcium channel Cav1.2. nih.govresearchgate.netnih.gov Knockdown of the gene encoding Cav1.2 (CACNA1C) was found to block the effect of this compound on reducing cell adhesion, indicating the involvement of this calcium channel pathway in the observed effects on macrophage differentiation. nih.govresearchgate.netnih.gov

Modulation of Angiotensin-Converting Enzyme and Mineralocorticoid Receptor mRNA

Research has explored the effects of this compound on the expression of components of the renin-angiotensin-aldosterone system (RAAS), specifically angiotensin-converting enzyme (ACE) and mineralocorticoid receptor (MR) mRNA. Studies in diabetic hypertensive rats (Otsuka Long-Evans Tokushima Fatty, OLETF) have shown that this compound can down-regulate the gene expression of these molecular components. nih.govjst.go.jp

In OLETF rats, which exhibit higher renal cortical mineralocorticoid receptor mRNA levels compared to lean control rats (Long-Evans Tokushima Otsuka, LETO), treatment with this compound suppressed the elevated MR mRNA. nih.govjst.go.jp Additionally, this compound further suppressed the renal cortical ACE mRNA in OLETF rats, which was already lower than in LETO rats. nih.govjst.go.jp These results indicate that this compound can modulate the mRNA levels of both ACE and the mineralocorticoid receptor in the renal cortex in this model of diabetes and hypertension. nih.govjst.go.jp

Investigational Anti-Tumor Effects

Beyond its established cardiovascular indications, this compound is being investigated for potential anti-tumor effects. nih.govmdpi.comresearchgate.netnih.govx-mol.netmedchemexpress.commedchemexpress.comnih.govresearchgate.netresearchgate.net

Inhibition of Esophageal Squamous Cell Carcinoma (ESCC) Proliferation

This compound has been found to significantly inhibit the growth of esophageal squamous cell carcinoma (ESCC) both in vitro and in vivo. nih.govresearchgate.netnih.govx-mol.netmedchemexpress.comresearchgate.net Screening of FDA-approved drug libraries identified this compound as a compound with a significant inhibitory effect on ESCC cells. nih.govresearchgate.netx-mol.netresearchgate.net In vitro studies have demonstrated that this compound inhibits ESCC cell proliferation in a concentration- and time-dependent manner. researchgate.netresearchgate.net In vivo studies using patient-derived xenografts in ESCC have also shown that this compound inhibits tumor growth, with effects comparable to those of trametinib, a known MEK1/2 inhibitor. nih.govresearchgate.netnih.govx-mol.net

Targeting MEK1/2 Pathways

The anti-proliferative effects of this compound on ESCC appear to involve the targeting of MEK1/2. nih.govresearchgate.netnih.govx-mol.netmedchemexpress.commedchemexpress.com MEK1/2 are key kinases in the MEK-ERK signaling pathway, which is frequently activated in various cancers and plays a role in cell proliferation and drug resistance. nih.gov

Studies have identified MEK1 and MEK2 as direct targets of this compound through techniques such as pull-down assays and cellular thermal shift assays. researchgate.netx-mol.net this compound has been shown to suppress the kinase activity of MEK1/2 in vitro. researchgate.netx-mol.net This inhibition leads to hypophosphorylation of ERK1/2, which in turn decreases the levels of cell cycle regulators like Cyclin D1 and CDK6 in ESCC cells, resulting in cell cycle arrest at the G1 phase. nih.govresearchgate.netnih.govx-mol.net These findings suggest that this compound acts as a dual MEK1/2 inhibitor, contributing to its anti-tumor effects in ESCC. researchgate.netnih.govx-mol.net

Repositioning for Cancer Immunotherapy

This compound is also being explored for its potential repositioning in cancer immunotherapy. mdpi.comnih.govresearchgate.netdntb.gov.ua Strategies aimed at boosting both innate and adaptive immunity hold promise in cancer treatment. mdpi.comnih.gov

Research suggests that this compound can dual target the immune checkpoints SIRPα and PVR, which are involved in the CD47/SIRPα and TIGIT/PVR pathways, respectively. mdpi.comnih.govresearchgate.net By simultaneously blocking the interaction of CD47/SIRPα and TIGIT/PVR, this compound may enhance anti-tumor immune responses. mdpi.comnih.govresearchgate.net In vitro studies have shown that this compound can enhance the phagocytosis of tumor cells by macrophages when co-cultured together. mdpi.comnih.govresearchgate.net In vivo studies in mouse models have demonstrated that this compound, alone or in combination with irradiation, can significantly inhibit tumor growth. mdpi.comnih.govresearchgate.net This inhibition was associated with an enhancement of the infiltration and function of CD8+ T cells in the tumor microenvironment and a systemic immune response. mdpi.comnih.govresearchgate.net These findings support the potential repositioning of this compound for cancer immunotherapy by targeting these immune checkpoint pathways. mdpi.comnih.govresearchgate.net

Enhancement of Macrophage Phagocytosis In vitro studies have shown that this compound can enhance the phagocytosis of tumor cells by macrophages when co-cultured.nih.govmdpi.comdntb.gov.uaThis effect is a key mechanism in CD47-targeted therapies.mdpi.comthis compound's ability to block the CD47/SIRPα interaction contributes to this enhanced macrophage-mediated phagocytosis of tumor cells.mdpi.comSpecifically, studies using BMDM cells co-cultured with various tumor cell types (MC38, CT26, and B16-OVA) demonstrated that this compound could significantly enhance phagocytosis, showing an effect slightly inferior to an anti-CD47 positive control.mdpi.com

Vascular Endothelial Growth Factor (VEGF) Secretion and Endothelial Tube Formation Research indicates that this compound can stimulate the secretion of Vascular Endothelial Growth Factor (VEGF) from human coronary smooth muscle cells (HCSMCs).cardiologyres.orgnih.govnih.govThis stimulation is dose-dependent and is abolished by a protein kinase C inhibitor, suggesting a role for protein kinase C in this process.cardiologyres.orgnih.govnih.govCompared to amlodipine, this compound induced significantly higher secretion of VEGF from HCSMCs.cardiologyres.orgnih.govThe medium derived from this compound-treated HCSMCs has been shown to promote human coronary endothelial cell (HCEC) tube formation, an indicator of angiogenesis.cardiologyres.orgnih.govnih.govThis this compound-induced tube formation was blocked by an inhibitor of kinase insert domain-containing receptor/fetal liver kinase-1 (KDR/Flk-1) tyrosine kinase, indicating the involvement of this pathway.cardiologyres.orgnih.govresearchgate.netthis compound also induced NF-κB activation in HCSMCs, which may be partially responsible for the increased VEGF secretion.cardiologyres.orgnih.govnih.govHowever, higher concentrations of this compound (e.g., 5 µM) that increased VEGF secretion did not induce HCEC tube formation, potentially due to an anti-proliferative effect of the higher concentration on HCECs.nih.gov

Data Table: Effects of this compound on VEGF Secretion and Endothelial Tube Formation

| Treatment (Concentration) | VEGF Secretion from HCSMCs | HCEC Tube Formation | Key Mechanism(s) Involved |

| This compound (up to 2 µM) | Increased (dose-dependent) | Promoted | PKC, NF-κB activation, KDR/Flk-1 pathway |

| This compound (5 µM) | Increased | Did not induce (potential anti-proliferative effect on HCECs) | PKC, NF-κB activation |

| Amlodipine | Significantly lower increase than this compound | Did not promote | - |

| This compound + PKC inhibitor | Abolished | - | PKC inhibition |

| This compound + KDR/Flk-1 inhibitor | - | Blocked | KDR/Flk-1 pathway inhibition |

Preclinical Research Models and Methodologies

Animal Models of Hypertension (e.g., Spontaneously Hypertensive Rats, SHR)

Spontaneously Hypertensive Rats (SHR) are a widely used animal model for studying the effects of antihypertensive agents. Studies in SHR have demonstrated that azelnidipine can effectively lower blood pressure. d-nb.infonih.gov this compound has also been shown to cause natriuresis in SHR without affecting urinary N-acetylglucosaminidase activity. d-nb.infonih.gov Further research in anesthetized SHR compared the effects of this compound and amlodipine (B1666008) on systemic hemodynamics and renal sympathetic nerve activity (RSNA). This compound (10 µg/kg/min for 10 min, i.v.) significantly decreased mean arterial pressure (MAP) from 153±5 to 122±5 mmHg, while heart rate (HR) and integrated RSNA did not change significantly. nih.gov In contrast, amlodipine (50 µg/kg/min for 10 min) also decreased MAP but significantly increased HR and integrated RSNA. nih.gov Analysis of baroreflex function curves indicated that this compound-treated rats exhibited a smaller baroreflex function compared to amlodipine-treated rats. nih.gov Long-term administration of this compound has also been reported to reduce arterial and glomerular injury in the kidneys of SHR. d-nb.infonih.gov

In studies comparing olmesartan (B1677269) and this compound on atrial structural remodeling in SHR, both drugs decreased systolic blood pressure to similar levels after eight weeks of treatment. scite.aikarger.com Histological analysis revealed that both olmesartan and this compound reduced the size of atrial myocytes and interstitial fibrosis in the atrium, although the effects of olmesartan were greater. scite.aikarger.com These effects of olmesartan were associated with reduced atrial oxidative stress and less activation of Rac1, a component of NADPH oxidase. karger.com

Atherosclerosis Models (e.g., ApoE-knockout mice, Cynomolgus monkeys)